



Application Notes and Protocols: Gly-His Copper Chelation Assay

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Compound of Interest		
Compound Name:	Gly-his	
Cat. No.:	B1582260	Get Quote

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Introduction

Copper is an essential trace element vital for numerous biological processes, yet its dysregulation and excessive accumulation can lead to oxidative stress and cellular damage, implicated in various pathological conditions including neurodegenerative diseases. The development of effective copper chelators is a significant area of research in drug development. The Gly-His (Glycyl-L-histidine) dipeptide sequence is a known copper-binding motif. This document provides a detailed protocol for a competitive spectrophotometric assay to screen for and characterize the copper-chelating capacity of test compounds using the Gly-**His**-copper complex.

Principle of the Assay

This assay is based on the competition between a test compound and **Gly-His** for the binding of cupric ions (Cu²⁺). In the absence of a competing chelator, **Gly-His** forms a stable complex with Cu²⁺, which exhibits a characteristic absorbance at a specific wavelength. When a sample containing a potential copper chelator is introduced, it will compete with Gly-His for the binding of Cu²⁺, leading to a decrease in the concentration of the **Gly-His**-Cu²⁺ complex. This reduction in the complex concentration results in a decrease in absorbance, which is proportional to the copper-chelating activity of the test compound.



Experimental Protocols

- 1. Materials and Reagents
- Glycyl-L-histidine (Gly-His) peptide
- Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
- Sodium acetate buffer (50 mM, pH 6.0)
- Test compounds
- EDTA (Ethylenediaminetetraacetic acid) as a positive control
- 96-well microplates
- Spectrophotometer capable of reading absorbance at 632 nm
- 2. Reagent Preparation
- Sodium Acetate Buffer (50 mM, pH 6.0): Prepare by dissolving the appropriate amount of sodium acetate in deionized water and adjusting the pH to 6.0 with acetic acid.
- Gly-His Stock Solution (10 mM): Dissolve the required amount of Gly-His in the sodium acetate buffer.
- Copper Sulfate Stock Solution (10 mM): Dissolve the required amount of CuSO₄·5H₂O in deionized water.
- Working Gly-His Solution (1 mM): Dilute the Gly-His stock solution 1:10 in sodium acetate buffer.
- Working Copper Sulfate Solution (1 mM): Dilute the copper sulfate stock solution 1:10 in deionized water.
- EDTA Stock Solution (10 mM): Prepare a stock solution of EDTA in deionized water. Prepare a serial dilution for the standard curve (e.g., 0, 10, 25, 50, 75, 100 μM).



 Test Compound Solutions: Dissolve test compounds in an appropriate solvent (e.g., DMSO, water) to a known stock concentration and prepare serial dilutions in the sodium acetate buffer.

3. Assay Procedure

- Plate Setup: Add reagents to a 96-well microplate according to the plate layout in Table 1.
- Add Test Compounds/Standards: To the appropriate wells, add 50 μL of the test compound dilutions or EDTA standards. For the control and blank wells, add 50 μL of the sodium acetate buffer.
- Add Gly-His Solution: Add 50 μL of the 1 mM Gly-His working solution to all wells except the blank.
- Initiate Reaction: Add 50 μ L of the 1 mM copper sulfate working solution to all wells except the blank. The final volume in each well will be 150 μ L.
- Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
- Measurement: Measure the absorbance of each well at 632 nm using a microplate reader.

4. Data Analysis

- Correct for Blank: Subtract the average absorbance of the blank wells from the absorbance of all other wells.
- Calculate Percentage Inhibition: The copper-chelating activity is expressed as the percentage inhibition of the Gly-His-copper complex formation, calculated using the following formula:

Where:

- \circ A_control is the absorbance of the control (**Gly-His** + Cu²⁺ without test compound).
- A sample is the absorbance of the sample well (**Gly-His** + Cu²⁺ + test compound).



- Standard Curve: Plot the percentage inhibition of the EDTA standards against their concentrations to generate a standard curve.
- Determine IC50: For test compounds, the IC50 value (the concentration required to inhibit 50% of the Gly-His-copper complex formation) can be determined by plotting the percentage inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation

Table 1: 96-Well Plate Layout

Well Type	Reagent 1 (50 µL)	Reagent 2 (50 μL)	Reagent 3 (50 µL)
Blank	Sodium Acetate Buffer	Sodium Acetate Buffer	Deionized Water
Control	Sodium Acetate Buffer	1 mM Gly-His	1 mM CuSO ₄
Standard	EDTA Dilution	1 mM Gly-His	1 mM CuSO ₄
Sample	Test Compound Dilution	1 mM Gly-His	1 mM CuSO ₄

Table 2: Representative Quantitative Data

Compound	IC50 (μM)	Maximum Inhibition (%)
EDTA	15.2 ± 1.8	98.5 ± 2.1
Test Compound A	25.6 ± 3.1	95.3 ± 3.5
Test Compound B	78.1 ± 6.5	88.7 ± 4.2
Negative Control	> 200	< 10

Note: The data presented in this table are for illustrative purposes only and may not represent actual experimental results.

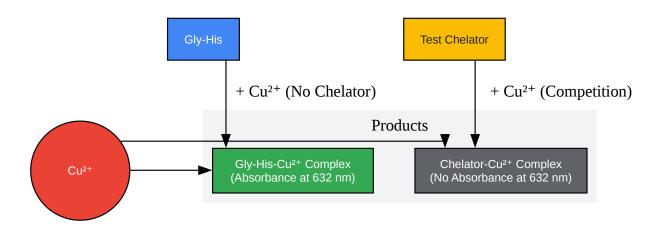
Visualizations





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Caption: Experimental workflow for the **Gly-His** copper chelation assay.



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Caption: Principle of the competitive **Gly-His** copper chelation assay.

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